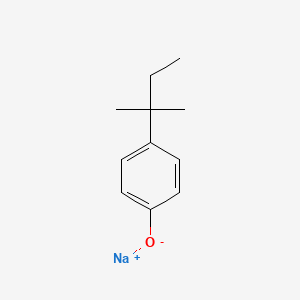

Sodium 4-(1,1-dimethylpropyl)phenolate

Description

Sodium 4-(1,1-dimethylpropyl)phenolate is the sodium salt of 4-(1,1-dimethylpropyl)phenol (CAS 000080-46-6), a phenolic compound with the molecular formula C₁₁H₁₆O (molecular weight: 164.248 g/mol) . The parent compound, 4-(1,1-dimethylpropyl)phenol, is also known as 4-tert-pentylphenol or p-tert-amylphenol and features a tert-pentyl group (-C(CH₃)₂CH₂CH₃) attached to the para position of the phenol ring . This structure confers unique physicochemical properties, including moderate hydrophobicity and stability, making it relevant in industrial and environmental contexts.

In natural extracts, the compound has been identified as a major constituent in South African plants such as Maytenus undata (16.82% relative abundance) and Combretum caffrum (22% relative abundance) via GC-ToF-MS analysis . Its sodium salt form enhances water solubility, facilitating applications in formulations requiring ionic compatibility.

Properties

CAS No. |

31366-95-7 |

|---|---|

Molecular Formula |

C11H15NaO |

Molecular Weight |

186.23 g/mol |

IUPAC Name |

sodium;4-(2-methylbutan-2-yl)phenolate |

InChI |

InChI=1S/C11H16O.Na/c1-4-11(2,3)9-5-7-10(12)8-6-9;/h5-8,12H,4H2,1-3H3;/q;+1/p-1 |

InChI Key |

QZIINTXQNXZHLR-UHFFFAOYSA-M |

SMILES |

CCC(C)(C)C1=CC=C(C=C1)[O-].[Na+] |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)[O-].[Na+] |

Other CAS No. |

31366-95-7 |

Related CAS |

80-46-6 (Parent) |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₁H₁₅NaO

- Molecular Weight : 192.24 g/mol

- CAS Number : 80-46-6

The compound is characterized by its phenolic structure, which contributes to its reactivity and utility in various applications.

Disinfectants and Sanitizers

Sodium 4-(1,1-dimethylpropyl)phenolate is primarily used as an active ingredient in disinfectant formulations. Its antimicrobial properties allow it to effectively eliminate bacteria, fungi, and viruses on hard surfaces. The Environmental Protection Agency (EPA) has classified it as suitable for use in:

- Agricultural settings : Used in sanitizing equipment and surfaces.

- Food handling : Employed as a food-contact sanitizer.

- Medical environments : Utilized on medical instruments and surfaces to prevent infection.

The concentration of this compound in these products typically ranges from 0.0027% to 10% .

Phenolic Resins

This compound serves as an intermediate in the production of phenolic resins, which are widely used in:

- Coatings and adhesives : Due to their strong adhesive properties and resistance to heat.

- Composite materials : Used in the automotive and aerospace industries for lightweight structural components.

- Electrical applications : Employed in the manufacturing of circuit boards due to its insulating properties .

The resins derived from this compound are essential for producing durable materials that withstand high temperatures and pressures.

Chemical Intermediate

This compound is also utilized as a chemical intermediate in the synthesis of various organic compounds, including:

- Vulcanizing agents for rubber : Enhancing the durability and elasticity of rubber products.

- Fragrances and perfumes : Serving as a building block in the synthesis of aromatic compounds .

- Dyes and pigments : Used in formulations for textiles and inks .

Case Study 1: Efficacy in Disinfection

A study published by the EPA evaluated the efficacy of this compound-based disinfectants against common pathogens. Results indicated that formulations containing this compound exhibited high virucidal activity within minutes of application on non-porous surfaces .

Case Study 2: Environmental Impact Assessment

An environmental assessment conducted by AICIS highlighted the low acute toxicity of this compound. The evaluation determined that while it poses minimal risk to human health at regulated concentrations, its use requires careful management to prevent environmental contamination during industrial processes .

Safety and Regulatory Status

This compound is subject to regulatory oversight due to its potential health impacts. The EPA has established guidelines for its safe use in consumer products, emphasizing proper labeling and usage instructions to mitigate risks associated with exposure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkylphenols with Branched Alkyl Chains

2,4-Bis(1,1-dimethylpropyl)phenol

- Structure: Two tert-pentyl groups at the 2- and 4-positions of the phenol ring.

- Applications : Used as a hydrolysis product of phosphorous acid triesters in food-contact plastics (e.g., CAS 939402-02-5) .

- Safety : The European Food Safety Authority (EFSA) established a migration limit of 10 mg/kg for its parent triester in food-contact materials, reflecting low toxicity concerns .

4-(1-Methylpropyl)phenol

- Structure : A sec-pentyl group (-CH(CH₃)CH₂CH₂CH₃) at the para position.

- Thermodynamics: Exhibits lower vapor pressure (ΔsubH = 87.4 kJ/mol at 313 K) compared to 4-(1,1-dimethylpropyl)phenol due to reduced branching .

Sodium 4,4'-(Propane-2,2-diyl)diphenolate

- Structure: Disodium salt of bisphenol A (4,4'-isopropylidenediphenol).

- Applications: Industrial stabilizer and monomer in epoxy resins.

- Key Difference: The biphenyl backbone increases molecular weight (346.42 g/mol) and thermal stability compared to mono-alkylphenols .

Functional Derivatives

Sodium 4-(Methoxycarbonyl)phenolate

- Structure: Sodium salt of methyl-protected phenolic acid.

- Toxicity: Not classified as carcinogenic or reprotoxic, with a NOAEL (No Observed Adverse Effect Level) of 300 mg/kg/day in rabbits .

- Contrast: Unlike Sodium 4-(1,1-dimethylpropyl)phenolate, this compound contains an ester group, altering its reactivity and solubility .

4-(1,1-Dimethylpropyl)phenyl Acetate

Physicochemical and Toxicological Data Comparison

Preparation Methods

Reaction Mechanism and Stoichiometry

The most straightforward synthesis involves reacting 4-tert-amylphenol ($$C{11}H{16}O$$) with sodium hydroxide ($$NaOH$$) in an aqueous or alcoholic solvent. The phenol’s hydroxyl group undergoes deprotonation, yielding the sodium phenolate salt and water:

$$

C{11}H{16}O + NaOH \rightarrow C{11}H{15}ONa + H_2O

$$

This exothermic reaction typically proceeds at ambient temperatures (10–30°C) to avoid side reactions. Suppliers such as Chemlyte Solutions and Zibo Hangyu Biotechnology Development Co., Ltd., utilize this method, achieving assay purities exceeding 99%.

Industrial-Scale Optimization

Key parameters include:

- Molar Ratio : A 1:1 molar ratio of phenol to sodium hydroxide ensures complete conversion, though slight excesses of $$NaOH$$ (5–10%) mitigate residual acidity.

- Solvent Selection : Water is preferred for cost and safety, but ethanol enhances reaction kinetics.

- Purification : Post-reaction, the mixture is concentrated via rotary evaporation or spray drying. Liquid-phase products are filtered to remove unreacted solids.

In Situ Generation During Alkylation Reactions

Coupled Synthesis with Dimethyl Sulfate

Patent CN1036454C describes a method where sodium phenolate derivatives form intermediately during alkylation. For example, reacting sodium 4-(1,1-dimethylpropyl)phenolate with dimethyl sulfate ($$(CH3O)2SO_2$$) produces methyl ethers. While this patent focuses on anisole synthesis, analogous steps apply:

Advantages and Limitations

- Yield : This method achieves yields >90% but requires precise stoichiometry to avoid dimethyl sulfate excess, which complicates wastewater treatment.

- Safety : Dimethyl sulfate is toxic, necessitating closed-loop systems and stringent exposure controls.

Alternative Pathways Using Organic Bases

Guanidine- and Pyridine-Mediated Reactions

Recent patents, such as EP3696165A1, highlight the use of organic bases (e.g., tetramethylguanidine, pyridine) to facilitate phenol deprotonation in non-aqueous media. These bases enhance reaction rates in aprotic solvents like dichloromethane or toluene, though they increase costs compared to $$NaOH$$.

Solvent-Free Synthesis

Emerging approaches eliminate solvents by milling 4-tert-amylphenol with solid sodium hydroxide. This mechanochemical method reduces waste but demands energy-intensive grinding equipment.

Industrial Production and Quality Control

Scalability Challenges

Analytical Characterization

Commercial batches are verified using:

- FT-IR Spectroscopy : Confirms phenolate ion formation (absorbance at 1,240–1,260 cm$$^{-1}$$).

- Titration : Quantifies residual alkalinity with hydrochloric acid.

Environmental and Regulatory Considerations

Wastewater Treatment

The Toppan Group Standards classify phenol derivatives as managed substances, mandating effluent phenol concentrations below 1,000 ppm. Neutralization plants employ activated carbon filtration and biodegradation to meet these thresholds.

Regulatory Compliance

This compound falls under REACH regulations, requiring safety data sheets (SDS) for handling, storage, and transportation. Suppliers like Antimex Chemical Limited adhere to ISO 9001 protocols for commercial distribution.

Q & A

Q. What are the recommended synthesis and purification protocols for Sodium 4-(1,1-dimethylpropyl)phenolate?

Q. How can crystallographic studies resolve molecular interactions in this compound derivatives?

Q. What regulatory challenges arise from the REACH SVHC classification of 4-(1,1-dimethylpropyl)phenol?

- Methodological Answer : The phenol precursor is listed as a Substance of Very High Concern (SVHC) under EU REACH due to endocrine-disrupting properties. Researchers must document alternatives assessment (Annex XIV) for the sodium salt and ensure occupational exposure limits (OELs) during synthesis. Analytical methods must detect residual phenol at ≤0.1% (w/w) to comply with SVHC thresholds .

Q. How does solution pH influence the stability of this compound?

- Methodological Answer : Stability studies in buffered solutions (pH 4–10) reveal hydrolysis above pH 9, regenerating the phenol precursor. Use phosphate buffer (pH 7.4) for biological assays and monitor degradation via UV-Vis spectroscopy (λ = 270 nm). For long-term storage, lyophilize the compound and store under argon at –20°C .

Q. What computational approaches predict this compound’s reactivity in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model phenolate anion nucleophilicity. Optimize geometry in water (CPCM solvation model) to predict reaction barriers in SN2 mechanisms. Compare with experimental kinetics from stopped-flow spectrophotometry .

Contradictions and Gaps in Literature

- Toxicity Data : While Sodium 4-(methoxycarbonyl)phenolate shows NOAEL ≥250 mg/kg/day , extrapolation to this compound requires validation due to structural differences (e.g., tert-pentyl vs. methoxycarbonyl groups).

- Crystallography : High-symmetry space groups (e.g., Pnma) reported for similar compounds may neglect chiral configurations, necessitating low-temperature refinements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.